1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core, substituted with a 1,2,4-oxadiazole ring linked via a methyl group. The oxadiazole is functionalized with a 3,4-dimethylphenyl group, while the triazole moiety bears a 3-fluorophenyl substituent. Such heterocyclic systems are known for their diverse pharmacological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3/c1-11-6-7-13(8-12(11)2)19-23-16(31-25-19)10-27-18-17(24-26-27)20(29)28(21(18)30)15-5-3-4-14(22)9-15/h3-9,17-18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFEQYNWIGBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)F)N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under controlled conditions to form the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the oxadiazole ring makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the triazole ring can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, typically under basic conditions with nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and triazole rings can form hydrogen bonds or coordinate with metal ions, influencing the activity of these targets. The fluorophenyl group may enhance the compound’s binding affinity and selectivity, contributing to its overall biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Pyrrolo-Triazole-Dione Cores
Several structurally related compounds have been synthesized and studied:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine, chlorine) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in acetylcholinesterase inhibitors .
- Stereochemical Considerations : The dihydro and hexahydro configurations in the pyrrolo-triazole-dione core influence conformational flexibility, which can affect target engagement .
Comparison with Heterocyclic Systems Containing 1,2,4-Oxadiazole
- 2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole (11) :
- 3’-Substituted-2-Aryl-5-Methyl-5’-Thioxo-4,4’-Bi-4H-Oxadiazol-3(1'H,2H)-Ones: Demonstrated antinociceptive and antiviral activities, attributed to the oxadiazole-thione motif . The absence of a thione group in the target compound may reduce toxicity but limit metal-binding capabilities.
Pharmacological Potential vs. Triazole/Thiadiazine Derivatives
- 6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-yl)-6,7-Dihydro-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazine-7-Carboxylic Acid: Exhibits pronounced activity in in silico studies, with the dichlorophenyl group contributing to hydrophobic interactions . The target compound’s 3-fluorophenyl group may offer similar advantages but with reduced steric hindrance compared to dichlorophenyl.
Biological Activity
1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes multiple heterocyclic rings. The molecular formula is with a molecular weight of 440.5 g/mol. The structure is characterized by the presence of both oxadiazole and pyrrolo-triazole units which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 440.5 g/mol |
| Molecular Formula | C25 H24 N6 O2 |
| LogP (Partition Coefficient) | 5.9431 |
| Polar Surface Area | 71.632 Ų |
Anticancer Activity
Compounds containing oxadiazole derivatives have shown significant anticancer properties. Research indicates that oxadiazole derivatives can inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that certain oxadiazole compounds exhibited IC50 values of approximately 92.4 µM against multiple cancer cell types including human colon adenocarcinoma and breast cancer cells .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively studied. Recent investigations revealed that these compounds can act as inhibitors of bacterial trans-translation mechanisms. For example, KKL-35 was identified as a potent bactericidal agent against various strains of bacteria including E. coli and Staphylococcus aureus. The newly synthesized derivatives showed improved antimicrobial activity compared to KKL-35 .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of oxadiazole derivatives. These compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. By modulating these pathways, oxadiazoles can potentially reduce inflammation and associated pain .
Neuroprotective Effects
Emerging studies suggest that some oxadiazole derivatives possess neuroprotective properties. They may exhibit activity against neurodegenerative diseases by inhibiting enzymes such as butyrylcholinesterase (BChE), which is involved in the breakdown of neurotransmitters . This suggests potential applications in treating conditions like Alzheimer’s disease.
Case Studies
- Anticancer Activity Study : A derivative of the compound was tested against a panel of eleven cancer cell lines. The results indicated promising antiproliferative effects with specific attention to human lung adenocarcinoma cells .
- Antimicrobial Efficacy : A series of new 1,3,4-oxadiazole compounds were synthesized and evaluated for their antimicrobial activities against 24 bacterial species. The results showed that some derivatives had higher efficacy than standard reference compounds against gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
